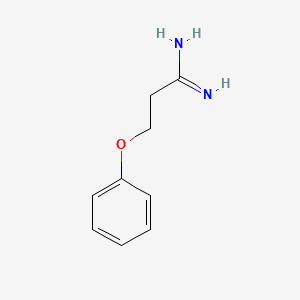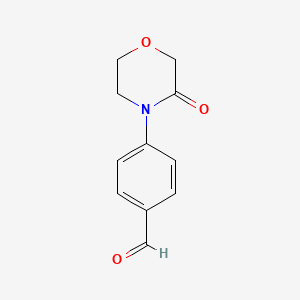
4-(3-Oxomorpholino)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-OXOMORPHOLIN-4-YL)BENZALDEHYDE: is a chemical compound with the molecular formula C11H11NO3 It is characterized by the presence of a benzaldehyde group attached to a morpholine ring, which is further substituted with an oxo group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-OXOMORPHOLIN-4-YL)BENZALDEHYDE typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Oxo Group: The oxo group can be introduced via oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
Attachment of the Benzaldehyde Group: The final step involves the attachment of the benzaldehyde group to the morpholine ring. This can be achieved through a condensation reaction between the morpholine derivative and benzaldehyde under basic conditions.
Industrial Production Methods
In an industrial setting, the production of 4-(3-OXOMORPHOLIN-4-YL)BENZALDEHYDE may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-OXOMORPHOLIN-4-YL)BENZALDEHYDE can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The benzaldehyde group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: The major product is 4-(3-oxomorpholin-4-yl)benzoic acid.
Reduction: The major product is 4-(3-hydroxymorpholin-4-yl)benzaldehyde.
Substitution: Depending on the substituent introduced, various substituted benzaldehyde derivatives can be formed.
Applications De Recherche Scientifique
4-(3-OXOMORPHOLIN-4-YL)BENZALDEHYDE has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes.
Mécanisme D'action
The mechanism of action of 4-(3-OXOMORPHOLIN-4-YL)BENZALDEHYDE involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins or other biomolecules, thereby modulating their activity. The exact pathways and targets involved depend on the specific context and application of the compound.
Comparaison Avec Des Composés Similaires
4-(3-OXOMORPHOLIN-4-YL)BENZALDEHYDE can be compared with other similar compounds, such as:
4-(3-HYDROXYMORPHOLIN-4-YL)BENZALDEHYDE: This compound has a hydroxyl group instead of an oxo group, which can affect its reactivity and applications.
4-(3-AMINOMORPHOLIN-4-YL)BENZALDEHYDE:
4-(3-METHYLMORPHOLIN-4-YL)BENZALDEHYDE: The methyl group can influence the compound’s stability and reactivity.
The uniqueness of 4-(3-OXOMORPHOLIN-4-YL)BENZALDEHYDE lies in its specific structural features, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H11NO3 |
|---|---|
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
4-(3-oxomorpholin-4-yl)benzaldehyde |
InChI |
InChI=1S/C11H11NO3/c13-7-9-1-3-10(4-2-9)12-5-6-15-8-11(12)14/h1-4,7H,5-6,8H2 |
Clé InChI |
AUWLULXFCNLVFN-UHFFFAOYSA-N |
SMILES canonique |
C1COCC(=O)N1C2=CC=C(C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


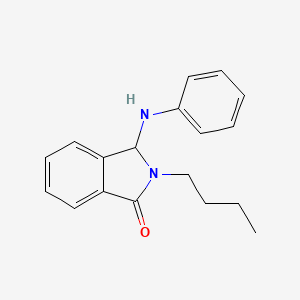
![3-methyl-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]-4-nitrobenzamide](/img/structure/B12444731.png)
![[2-(4-Fluoro-phenyl)-ethyl]-hydrazine hydrochloride](/img/structure/B12444734.png)
![2,3-Dihydro-1-methyl-3-phenyl-2-thioxo-7-trifluoromethyl-1H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12444739.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-[3-(trifluoromethyl)phenyl]pentanediamide](/img/structure/B12444742.png)
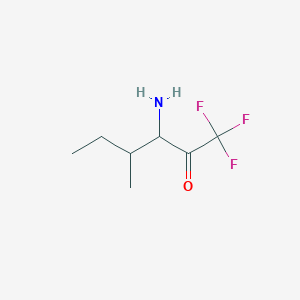
![4-O-[2-(2,5-dioxopyrrolidin-1-yl)ethyl] 1-O-methyl but-2-enedioate](/img/structure/B12444772.png)
![(5E)-5-{[4-(prop-2-en-1-yloxy)phenyl]methylidene}-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12444780.png)
![(5E)-5-[(4-tert-butylphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12444790.png)
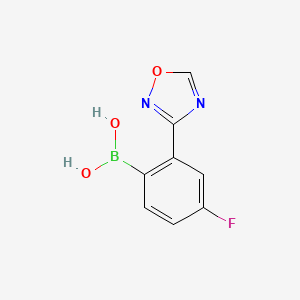
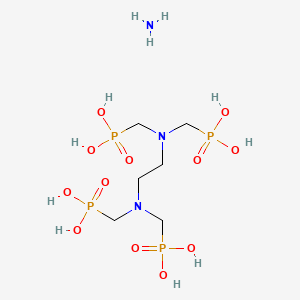
![(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B12444804.png)
![2-[2-Trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol](/img/structure/B12444806.png)
